molecular formula C17H21N5O B601020 3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide CAS No. 120512-03-0

3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide

Número de catálogo: B601020
Número CAS: 120512-03-0
Peso molecular: 311.4 g/mol
Clave InChI: PTMXOEDIIUCXST-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Anastrozole Impurity

Actividad Biológica

3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide, commonly referred to as Anastrozole impurity, is a complex organic compound with the molecular formula C17H21N5OC_{17}H_{21}N_{5}O and a CAS number of 120512-03-0. This compound is primarily recognized as an impurity arising during the synthesis of Anastrozole, a medication used in the treatment of hormone-sensitive breast cancer in postmenopausal women. Despite its classification as an impurity, its structural characteristics suggest potential biological activities that warrant investigation.

Chemical Structure and Properties

The compound features a benzene ring substituted with a triazole moiety and a cyano group. The presence of these functional groups is significant in determining its interaction with biological targets.

PropertyValue
Molecular FormulaC17H21N5OC_{17}H_{21}N_{5}O
Molecular Weight312.37 g/mol
Purity>95%
CAS Number120512-03-0

Currently, there is no well-defined mechanism of action for this compound. However, studies on structurally similar compounds indicate that they may inhibit aromatase activity, which is crucial for estrogen synthesis. This inhibition is particularly relevant in the context of hormone-dependent cancers, as it can lead to reduced estrogen levels and subsequent tumor growth inhibition.

Aromatase Inhibition

Research has indicated that compounds similar to this compound may exhibit aromatase inhibitory activity. Aromatase inhibitors are essential in treating estrogen-receptor-positive breast cancers.

  • Study Findings : Preliminary data suggest that derivatives with triazole structures can effectively bind to the aromatase enzyme, inhibiting its function and thereby reducing estrogen production .

Anti-inflammatory Properties

In related studies involving triazole derivatives, compounds have demonstrated significant anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests that similar structural motifs in this compound could also contribute to anti-inflammatory activity .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that compounds containing the 1,2,4-triazole core have significant anticancer properties. The structural features of the triazole group enhance the bioactivity of these compounds. For instance:

  • Antiangiogenic Activity : Compounds similar to 3-(1-Cyano-1-methylethyl)-alpha,alpha-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide have demonstrated antiangiogenic effects in various studies. This activity is crucial in cancer therapy as it inhibits the formation of new blood vessels that tumors require for growth .
  • Cell Line Studies : In vitro studies have shown that triazole derivatives exhibit potent antiproliferative effects against several cancer cell lines. This suggests their potential use as effective agents in cancer treatment protocols .

Other Therapeutic Applications

Beyond oncology, the triazole moiety has been linked to various therapeutic effects:

  • Antimicrobial Activity : Several derivatives of triazoles have shown promising results against microbial infections. Their ability to disrupt microbial cell processes makes them candidates for further development in antimicrobial therapy .
  • Neurological Disorders : Some studies have indicated potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Case Study 1: Anticancer Efficacy

A study published in Elsevier evaluated a series of diaryl-1,2,4-triazole derivatives for their anticancer efficacy. The findings revealed that specific substitutions on the triazole ring significantly enhanced antiproliferative activity against breast and lung cancer cell lines. The study highlighted the importance of structural modifications in optimizing therapeutic outcomes .

Case Study 2: Antiangiogenic Properties

Another investigation assessed the antiangiogenic properties of triazole derivatives using endothelial cell models. The results indicated that these compounds could inhibit endothelial cell proliferation and migration, essential processes in angiogenesis. This suggests their potential role as adjuncts in cancer therapy aimed at reducing tumor vascularization .

Propiedades

IUPAC Name

2-[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-16(2,9-18)13-5-12(8-22-11-20-10-21-22)6-14(7-13)17(3,4)15(19)23/h5-7,10-11H,8H2,1-4H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMXOEDIIUCXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120512-03-0
Record name Anastrozole monoamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120512030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANASTROZOLE MONOAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7Y9LKN9FT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.